N-(3-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide
Overview
Description
N-(3-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide, also known by its CAS number 339031-96-8, is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention due to its potential biological activities, including herbicidal properties and other pharmacological effects. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 399.89 g/mol. The structure features a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of a chlorophenyl group and a propylsulfanyl group contributes to its unique chemical properties.
Herbicidal Activity
Research indicates that this compound exhibits herbicidal activity against various weed species, particularly barnyardgrass (Echinochloa spp.) . The mechanism of action appears to involve the inhibition of specific metabolic pathways in the target plants, although further studies are required to elucidate the exact biochemical targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from chlorobenzene derivatives and propyl sulfide. Key synthetic routes include:
- Formation of the Pyridazine Ring : This involves cyclization reactions using appropriate carbonyl compounds.
- Introduction of Functional Groups : The chlorophenyl and propylsulfanyl groups are introduced through nucleophilic substitution reactions.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization and purity assessment .
Study 1: Herbicidal Efficacy
In a controlled study evaluating herbicidal efficacy, this compound was tested against barnyardgrass. Results indicated significant reduction in growth and biomass accumulation at concentrations as low as 100 mg/L. The study concluded that this compound could be developed as a selective herbicide for agricultural applications .
Study 2: Antimicrobial Activity Assessment
A separate investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting moderate antibacterial properties. Further research is warranted to explore the underlying mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-11-27-17-13-18(25)24(16-9-4-3-5-10-16)23-19(17)20(26)22-15-8-6-7-14(21)12-15/h3-10,12-13H,2,11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIHIPYUDYVYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129146 | |
Record name | N-(3-Chlorophenyl)-1,6-dihydro-6-oxo-1-phenyl-4-(propylthio)-3-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339031-93-5 | |
Record name | N-(3-Chlorophenyl)-1,6-dihydro-6-oxo-1-phenyl-4-(propylthio)-3-pyridazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339031-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chlorophenyl)-1,6-dihydro-6-oxo-1-phenyl-4-(propylthio)-3-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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